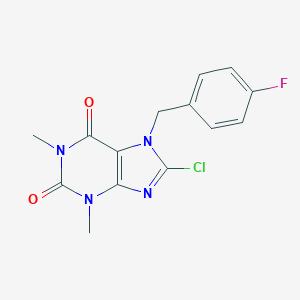
8-chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Cat. No. B471447
Key on ui cas rn:
304877-92-7
M. Wt: 322.72g/mol
InChI Key: LKMOVYWEDIGANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05461059
Procedure details


A solution of 43 g 1,3-dimethyl 8-chloro xanthine in 200 ml water and 20 ml sodium hydroxide 10N is heated to 70°-80° C., to which 27.6 ml 4-fluorobenzyl chloride are portion-wise added at this temperature within 4 hours. During this addition, 20 ml sodium hydroxide 10N are added by small portions to maintain the pH at an alkaline value. After achievement of this addition, the solution is further heated at 70°-80° for 2 hours then let to revert to room temperature under stirring. The precipitate is filtered, dried, washed with water until neutral, then dried. Thereafter it is recrystallized from acetone to recover 19 g of pure compound. It melts at 183°-184° C.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[NH:9][C:8]([Cl:13])=[N:7][C:6]=2[N:5]([CH3:14])[C:3]1=[O:4].[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1>O.[OH-].[Na+]>[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[N:9]([CH2:20][C:19]3[CH:22]=[CH:23][C:16]([F:15])=[CH:17][CH:18]=3)[C:8]([Cl:13])=[N:7][C:6]=2[N:5]([CH3:14])[C:3]1=[O:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=O)N(C=2N=C(NC2C1=O)Cl)C
|
|
Name
|
|
|
Quantity
|
27.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added at this temperature within 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added by small portions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the pH at an alkaline value
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After achievement of this addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is further heated at 70°-80° for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to revert to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until neutral,
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter it is recrystallized from acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover 19 g of pure compound
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=C(C=C1)F)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
